molecular formula C6H16N2O4 B107630 Diammonium adipate CAS No. 19090-60-9

Diammonium adipate

Cat. No. B107630
Key on ui cas rn: 19090-60-9
M. Wt: 180.2 g/mol
InChI Key: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
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Patent
US05635391

Procedure details

A cellular residue containing 13.1 mg of dry weight of cells was suspended in 2 ml of a 52.3 mM solution of adiponitrile in 50 mM potassium phosphate buffer, pH 7. The reaction was carried out at 25° C., with shaking, and the kinetics were followed by sampling. 5-Cyanovaleramide, adipamide, 5-cyanovalerate, adipamate and adipate were determined on each sample by high performance liquid chromatography (HPLC). The results are collated in FIG. 1, which shows the curves of the yield (on the ordinate) of cyanovalerate (curve a) and ammonium adipate (curve b). The respective rates of formation of cyanovalerate and adipate were greater than 0.45 and equal to 0.15 U/mg of dry weight of cells (1 U is equal to 1 μmol of product formed per minute).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-cyanovalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
adipamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(#N)CCCCC#[N:7].C([CH2:11][CH2:12][CH2:13][CH2:14][C:15](N)=[O:16])#[N:10].C(N)(=O)CCCC[C:23]([NH2:25])=[O:24].C(CCCCC([O-])=O)#N.C([O-])(=O)CCCCC(N)=O.[C:47]([O-:56])(=[O:55])[CH2:48][CH2:49][CH2:50][CH2:51][C:52]([O-:54])=[O:53]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[C:23]([O:24][C:15](=[O:16])[CH2:14][CH2:13][CH2:12][CH3:11])#[N:25].[C:47]([O-:56])(=[O:55])[CH2:48][CH2:49][CH2:50][CH2:51][C:52]([O-:54])=[O:53].[NH4+:7].[NH4+:10] |f:6.7.8.9,11.12.13|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCCC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)N)(=O)N
Step Five
Name
5-cyanovalerate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCCC(=O)[O-]
Step Six
Name
adipamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)N)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)[O-]
Step Eight
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A cellular residue containing 13.1 mg of dry weight of cells
CUSTOM
Type
CUSTOM
Details
was carried out at 25° C.
ALIQUOT
Type
ALIQUOT
Details
by sampling

Outcomes

Product
Name
Type
product
Smiles
C(#N)OC(CCCC)=O
Name
Type
product
Smiles
C(CCCCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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